molecular formula C12H14 B174617 2,4,6-trimethyl-1H-indene CAS No. 150096-40-5

2,4,6-trimethyl-1H-indene

Cat. No. B174617
Key on ui cas rn: 150096-40-5
M. Wt: 158.24 g/mol
InChI Key: OSNBXQPGMJVNOI-UHFFFAOYSA-N
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Patent
US05840948

Procedure details

20.4 g (117 mmol) of 2,5,7-trimethyl-1-indanone (1) were dissolved in 300 ml of a mixture of tetrahydrofuran/methanol (2:1), and 6.6 g (175 mmol) of NaBH4 were added at room temperature. The mixture was stirred for a further hour, 50 ml of half-concentrated HCl were added and the mixture was extracted with ether. The combined organic phases were dried over sodium sulfate and freed from the solvent. The residue was transferred to a distillation apparatus, and 13 g of magnesium sulfate were added. A vacuum of about 10 mbar was applied and the mixture was heated up until the product distilled over (130°-150° C.). Distillation gave 17.7 g of the indene 2 as a colorless oil. The yield was 96%.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
300 mL
Type
solvent
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[C:5]([CH3:12])[CH:6]=[C:7]([CH3:11])[CH:8]=2)[C:3]1=O.[BH4-].[Na+].Cl>O1CCCC1.CO>[CH3:1][C:2]1[CH2:10][C:9]2[C:4]([CH:3]=1)=[C:5]([CH3:12])[CH:6]=[C:7]([CH3:11])[CH:8]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC1C(C2=C(C=C(C=C2C1)C)C)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
mixture
Quantity
300 mL
Type
solvent
Smiles
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated up until the product
DISTILLATION
Type
DISTILLATION
Details
distilled over (130°-150° C.)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1CC2=CC(=CC(=C2C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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